

# 1-Bromo-4-(methoxymethyl)benzene chemical structure and properties

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## Compound of Interest

Compound Name: 1-Bromo-4-(methoxymethyl)benzene

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An In-Depth Technical Guide to **1-Bromo-4-(methoxymethyl)benzene**: Structure, Properties, and Synthetic Utility

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Bromo-4-(methoxymethyl)benzene**, a key aromatic building block for researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its strategic applications in the construction of complex molecules.

## Core Molecular Profile and Structure

**1-Bromo-4-(methoxymethyl)benzene** (CAS No. 1515-88-4) is a disubstituted benzene derivative featuring a bromine atom and a methoxymethyl group in a para configuration.<sup>[1][2]</sup> This arrangement provides two distinct points for chemical modification: the aryl bromide, which is primed for cross-coupling reactions, and the stable benzylic ether, which serves as a protected form of a hydroxymethyl group.

The fundamental identifiers for this compound are summarized below.

| Identifier        | Value                             | Source(s)   |
|-------------------|-----------------------------------|---|
| CAS Number        | 1515-88-4                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> BrO | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 201.06 g/mol                      | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| IUPAC Name        | 1-Bromo-4-(methoxymethyl)benzene  | <a href="#">[1]</a>   |
| SMILES            | <chem>COCC1=CC=C(Br)C=C1</chem>   | <a href="#">[3]</a>   |

The structural formula is presented below:

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## Physicochemical Properties

Direct experimental data for **1-Bromo-4-(methoxymethyl)benzene** is not extensively published. However, we can infer its properties with high confidence by examining its closest structural isomer, 1-Bromo-4-methoxybenzene (4-Bromoanisole, CAS 104-92-7), where the oxygen and methylene group are inverted. The primary difference is the benzylic CH<sub>2</sub> group in our title compound, which may slightly alter boiling points and density but preserves the overall chemical nature.

| Property      | Expected Value / Observation    | Reference (Analog) |
|---------------|---------------------------------|--------------------|
| Appearance    | Clear Liquid                    | [4]                |
| Boiling Point | ~223 °C                         | [5][6]             |
| Melting Point | ~9-10 °C                        | [5][6]             |
| Density       | ~1.49 g/mL                      | [5]                |
| Solubility    | Immiscible in water             | [4]                |
| Storage       | Room temperature, airtight, dry | [2]                |

Note: Data presented are for the isomer 1-Bromo-4-methoxybenzene and serve as a close approximation.

## Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing **1-Bromo-4-(methoxymethyl)benzene** is via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a primary alcohol followed by an S<sub>N</sub>2 reaction with a methylating agent.[7] The following protocol, adapted from established procedures, is a self-validating system for generating high-purity material.[8]

### Causality of Experimental Choices:

- Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the starting 4-Bromobenzyl alcohol to its corresponding alkoxide. This ensures the alcohol does not act as a competing nucleophile.
- N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the ionic alkoxide intermediate and the polar methyl iodide, facilitating the S<sub>N</sub>2 reaction.
- Methyl Iodide (MeI): An excellent electrophile for S<sub>N</sub>2 reactions due to the high polarizability and good leaving group ability of iodide.[7]

- Inert Atmosphere (Nitrogen): Sodium hydride reacts violently with water and can be passivated by oxygen; an inert atmosphere is critical for safety and reaction efficiency.

## Experimental Protocol:

### Materials:

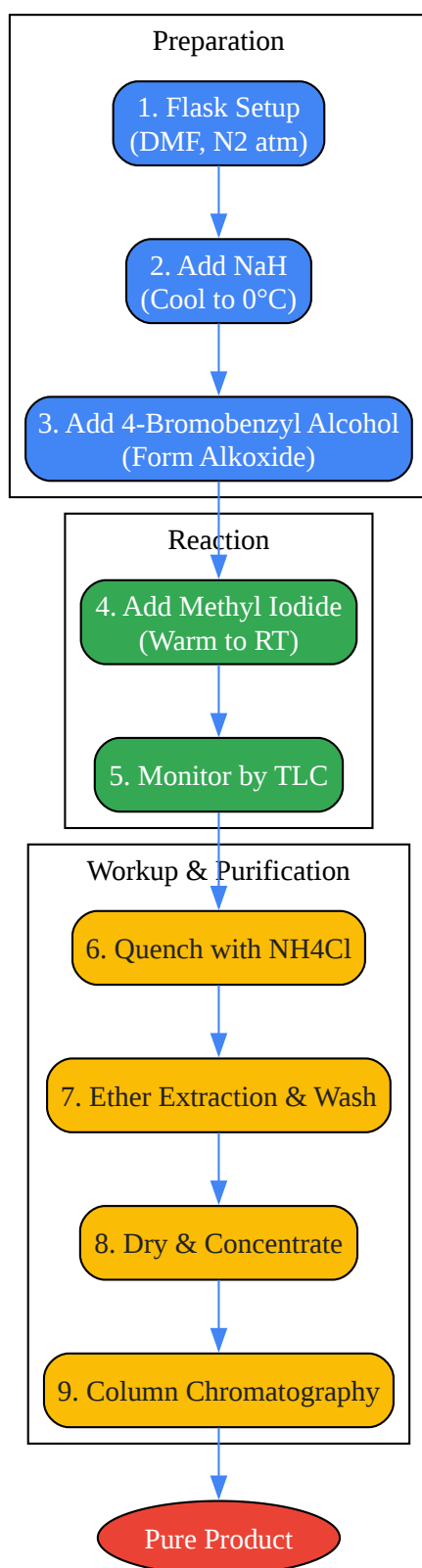
- 4-Bromobenzyl alcohol
- Sodium hydride (60% dispersion in mineral oil)
- N,N-Dimethylformamide (DMF), anhydrous
- Methyl iodide
- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Step-by-Step Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
- Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF and cool the suspension to 0 °C using an ice bath.
- Alkoxide Formation: Dissolve 4-Bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
- Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous  $\text{NH}_4\text{Cl}$  at 0 °C.
- Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **1-Bromo-4-(methoxymethyl)benzene** as a clear liquid.<sup>[8]</sup>

## Workflow Diagram:



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Caption: Workflow for the synthesis of **1-Bromo-4-(methoxymethyl)benzene**.

## Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features.

- $^1\text{H}$  NMR:
  - Aromatic Protons: Two doublets are expected in the aromatic region ( $\sim 7.2$ - $7.5$  ppm). The two protons ortho to the bromine atom will appear as a doublet ( $J \approx 8.5$  Hz), and the two protons ortho to the methoxymethyl group will appear as a second doublet ( $J \approx 8.5$  Hz).
  - Benzylic Protons ( $-\text{CH}_2-$ ): A sharp singlet at approximately 4.4-4.5 ppm, integrating to 2H.
  - Methoxy Protons ( $-\text{OCH}_3$ ): A sharp singlet at approximately 3.3-3.4 ppm, integrating to 3H.
- $^{13}\text{C}$  NMR:
  - Aromatic Carbons: Four signals are expected: C-Br ( $\sim 121$  ppm), C- $\text{CH}_2$  ( $\sim 137$  ppm), and the two sets of CH carbons ( $\sim 129$  and  $\sim 131$  ppm).
  - Benzylic Carbon ( $-\text{CH}_2-$ ):  $\sim 74$  ppm.
  - Methoxy Carbon ( $-\text{OCH}_3$ ):  $\sim 58$  ppm.
- Infrared (IR) Spectroscopy:
  - C-H (Aromatic):  $3100$ - $3000$   $\text{cm}^{-1}$  (stretch).
  - C-H (Aliphatic):  $2950$ - $2850$   $\text{cm}^{-1}$  (stretch).
  - C-O-C (Ether): A strong, characteristic stretch at  $1150$ - $1085$   $\text{cm}^{-1}$ .
  - C-Br (Aryl): A signal in the fingerprint region, typically around  $1070$   $\text{cm}^{-1}$ .
- Mass Spectrometry (MS):
  - Molecular Ion ( $\text{M}^+$ ): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ), this will appear as a pair of peaks of

nearly equal intensity (a 1:1 ratio) at  $m/z = 200$  and  $202$ .

- Major Fragment: The most likely fragmentation pathway is the benzylic cleavage to form the stable 4-bromobenzyl cation at  $m/z = 169/171$ .

## Reactivity and Applications in Drug Development

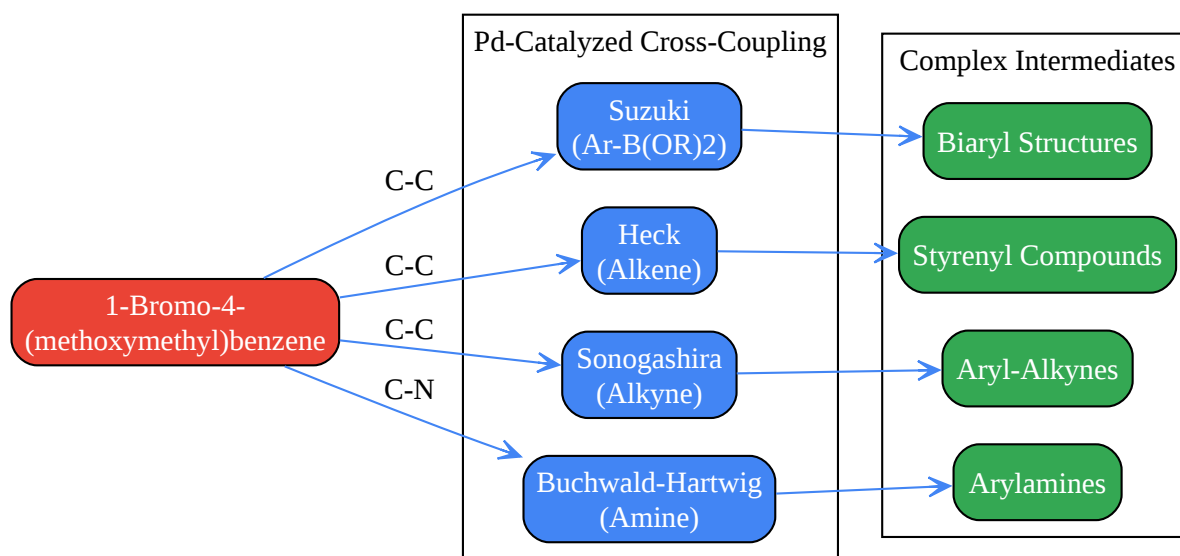
**1-Bromo-4-(methoxymethyl)benzene** is a bifunctional reagent whose value lies in the orthogonal reactivity of its two key groups.

- The Aryl Bromide Handle: The  $C(sp^2)-Br$  bond is a lynchpin for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
  - Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
  - Heck Coupling: Reaction with alkenes to form substituted styrenes.
  - Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
  - Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This versatility allows for the direct attachment of diverse molecular fragments to the benzene ring, a common strategy in scaffold decoration for medicinal chemistry programs.<sup>[9]</sup>
- The Methoxymethyl Ether: This group serves as a robust protecting group for the benzylic alcohol. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents often used in cross-coupling.<sup>[10]</sup> Unlike more labile protecting groups, it ensures the hydroxyl functionality remains masked until a specific deprotection step is desired (typically under acidic conditions), preventing unwanted side reactions.

This dual functionality makes it a strategic building block for synthesizing complex targets where precise, sequential bond formation is required.

## Role as a Versatile Synthetic Building Block:





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Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

## Safety and Handling

As a brominated aromatic compound, **1-Bromo-4-(methoxymethyl)benzene** requires careful handling. The following safety information is based on data for structurally similar compounds and represents best practices.<sup>[4][6]</sup>

- GHS Hazard Classification:
  - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.<sup>[6]</sup>
  - Skin Irritation (Category 2), H315: Causes skin irritation.<sup>[6]</sup>
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
- Handling and Storage:
  - Avoid contact with skin, eyes, and clothing.
  - Do not breathe vapors or mist.
  - Keep the container tightly closed and store in a cool, dry, and well-ventilated place.<sup>[2]</sup>
- First Aid Measures:
  - Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.

## Conclusion

**1-Bromo-4-(methoxymethyl)benzene** is a valuable and versatile intermediate in modern organic synthesis. Its structure offers two key points of reactivity: an aryl bromide ready for diverse cross-coupling reactions and a stable methoxymethyl ether. This combination allows for the strategic and controlled construction of complex molecular architectures, making it a useful tool for professionals in pharmaceutical and materials science research. Adherence to appropriate synthetic protocols and safety measures is essential for its effective and safe utilization.

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